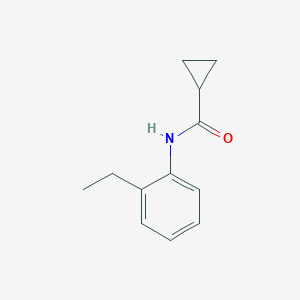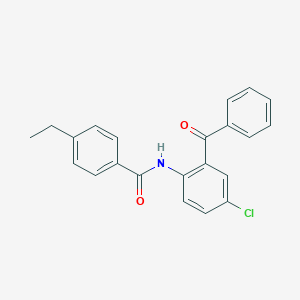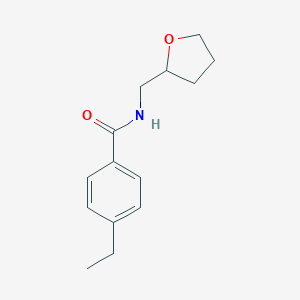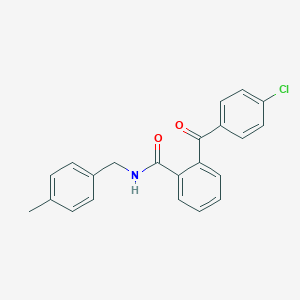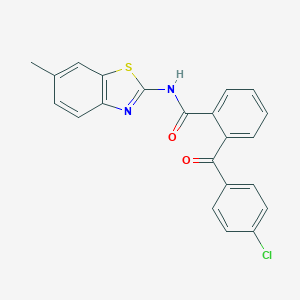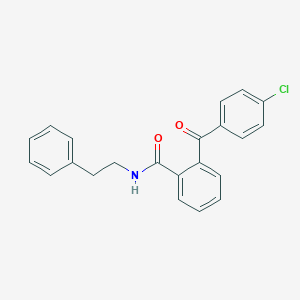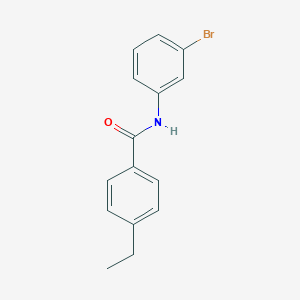
N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide, also known as PTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. PTAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings. In
Mecanismo De Acción
The mechanism of action of N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide has also been found to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide has also been found to exhibit anti-inflammatory and anti-oxidant activity. N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide has also been studied for its potential use as a pain reliever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide in lab experiments is its potency and specificity. N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide has been found to exhibit potent activity against cancer cells, making it a valuable tool for studying cancer biology. However, one of the limitations of using N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide. One area of research could be to further elucidate the mechanism of action of N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide, in order to better understand its anti-cancer and neuroprotective effects. Additionally, research could be conducted to optimize the synthesis of N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide, in order to improve its potency and reduce its toxicity. Finally, N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide could be studied for its potential use in combination with other anti-cancer drugs, in order to improve treatment outcomes.
Métodos De Síntesis
The synthesis of N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide involves the reaction of 2-bromoacetophenone with 2-thiophenylboronic acid in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with 2-phenoxyaniline. The resulting product is then purified using column chromatography to obtain pure N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of cancer treatment. N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide has been found to exhibit potent anti-cancer activity, making it a potential candidate for use in chemotherapy. Additionally, N-(2-phenoxyphenyl)-2-(2-thienyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to exhibit neuroprotective effects.
Propiedades
Fórmula molecular |
C18H15NO2S |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(2-phenoxyphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H15NO2S/c20-18(13-15-9-6-12-22-15)19-16-10-4-5-11-17(16)21-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20) |
Clave InChI |
VHPQPVVGICTZDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




